6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one
Overview
Description
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a unique structure that combines an indeno and benzodiazepine moiety, making it a subject of interest in various fields of research.
Scientific Research Applications
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological targets can be explored to understand its potential therapeutic effects.
Medicine: Research into its psychoactive properties may lead to the development of new treatments for anxiety, insomnia, and other conditions.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
Target of Action
Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and contribute to an overall reduction in neuronal excitability .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The primary biochemical pathway affected by benzodiazepines is the GABAergic pathway. By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the brain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzodiazepines can vary significantly depending on their specific chemical structure. Generally, benzodiazepines are well absorbed and are extensively distributed throughout the body. They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of benzodiazepines’ action include an increase in inhibitory neurotransmission, leading to reduced neuronal excitability. This can result in effects such as sedation, reduced anxiety, muscle relaxation, and anticonvulsant effects .
Action Environment
Environmental factors such as the presence of other drugs, the user’s age, liver function, and genetic factors can influence the action, efficacy, and stability of benzodiazepines .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one typically involves multi-step organic reactions. One common method includes the Michael addition of o-phenylenediamine to 2-benzylideneindane-1,3-diones . This reaction is followed by cyclization and subsequent functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as palladium, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the compound’s functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Palladium catalysts and aryl iodides are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often employed.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arylated derivatives, while reduction can produce hydrogenated compounds with altered functional groups.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used to treat seizures and panic disorders.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Uniqueness
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one is unique due to its indeno moiety, which is not present in the more commonly known benzodiazepines
Properties
IUPAC Name |
11-phenyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNARWMKBVOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4N2)C5=CC=CC=C5C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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